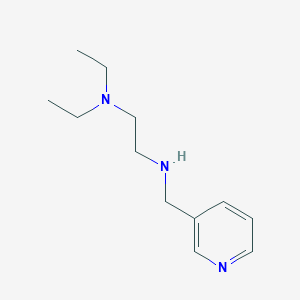
N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H21N3. It is a diamine derivative that features a pyridine ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of diethylamine with pyridine-3-carbaldehyde, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or ethyl ether and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine involves its ability to form complexes with metal ions. This chelation process can influence various biochemical pathways and molecular targets, making it a valuable compound in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Di(2-pyridinylmethyl)ethane-1,2-diamine: Similar structure but with different substituents on the ethane-1,2-diamine backbone.
N,N-Dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another derivative with different alkyl groups attached to the nitrogen atoms
Uniqueness
N1,N1-Diethyl-N2-(pyridin-3-ylmethyl)ethane-1,2-diamine is unique due to its specific combination of diethyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in forming stable metal complexes and in various synthetic applications .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(pyridin-3-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-3-15(4-2)9-8-14-11-12-6-5-7-13-10-12/h5-7,10,14H,3-4,8-9,11H2,1-2H3 |
InChI Key |
WLBMDWQKHXVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


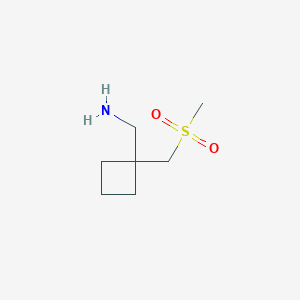
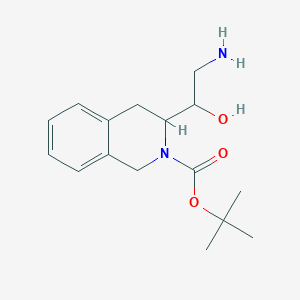
![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)
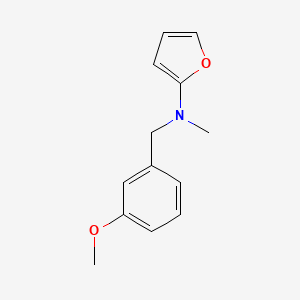

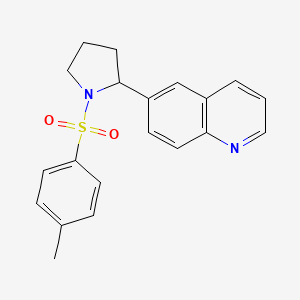
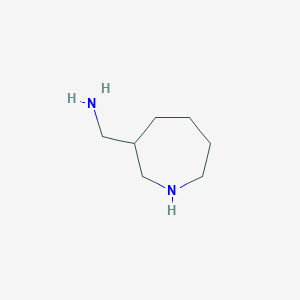
![3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)
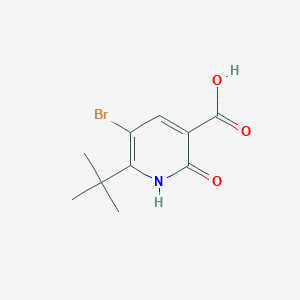
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)

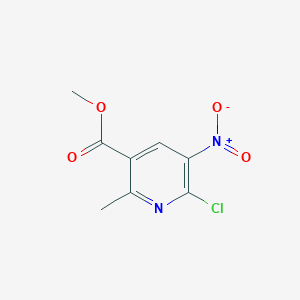
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)

